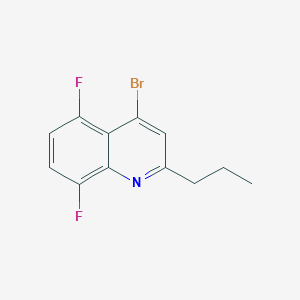

4-Bromo-5,8-difluoro-2-propylquinoline

Description

Properties

CAS No. |

1189106-85-1 |

|---|---|

Molecular Formula |

C12H10BrF2N |

Molecular Weight |

286.11 g/mol |

IUPAC Name |

4-bromo-5,8-difluoro-2-propylquinoline |

InChI |

InChI=1S/C12H10BrF2N/c1-2-3-7-6-8(13)11-9(14)4-5-10(15)12(11)16-7/h4-6H,2-3H2,1H3 |

InChI Key |

XPIIUYUFUKAIRH-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=C(C=CC(=C2C(=C1)Br)F)F |

Canonical SMILES |

CCCC1=NC2=C(C=CC(=C2C(=C1)Br)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-Bromo-5,8-difluoro-2-propylquinoline and its analogs:

Key Insights:

Halogen Effects: Bromine at position 4 (as in the target compound) increases electrophilicity, making it more reactive in Suzuki-Miyaura cross-coupling reactions compared to the chloro analog . Chlorine substitution (e.g., 4-Chloro-6,8-difluoro-2-propylquinoline) reduces reactivity but may improve stability under basic conditions .

Fluorine Position Impact: Fluorine at positions 5 and 8 (target compound) vs. 6 and 8 (4-Bromo-6,8-difluoro-2-methylquinoline) alters electronic distribution. The 5,8-difluoro configuration may enhance dipole interactions with biological targets, such as enzymes or DNA .

Safety Profiles: The chloro analog (4-Chloro-6,8-difluoro-2-propylquinoline) has documented respiratory hazards in its SDS, suggesting similar precautions may apply to the bromo derivative .

Research Findings

- For example, brominated furanones inhibit biofilm formation in E. coli , suggesting analogous mechanisms for bromo-quinolines.

- Metabolic Stability : Fluorine substitution at positions 5 and 8 likely reduces metabolic degradation, as seen in fluorinated nucleoside analogs like dFdC, which exhibit prolonged intracellular retention .

Q & A

Q. What analytical techniques quantify trace impurities in 4-Bromo-5,8-difluoro-2-propylquinoline batches?

- Methodological Answer : LC-MS/MS with a limit of detection (LOD) of 0.1% identifies common impurities like dehalogenated byproducts. GC-MS headspace analysis detects residual solvents (e.g., DMF <50 ppm) per ICH Q3C guidelines . Orthogonal validation via 19F NMR quantifies fluorine-containing impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.